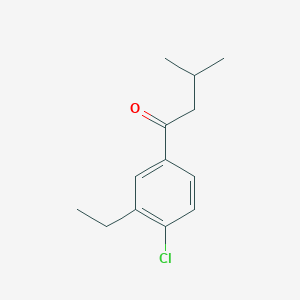

4'-Chloro-3'-ethyl-3-methylbutyrophenone

Description

4'-Chloro-3'-ethyl-3-methylbutyrophenone is a butyrophenone derivative featuring a chloro substituent at the 4' position, an ethyl group at the 3' position, and a methyl group at the 3 position.

Properties

IUPAC Name |

1-(4-chloro-3-ethylphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-4-10-8-11(5-6-12(10)14)13(15)7-9(2)3/h5-6,8-9H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJXBAJEHVECRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)CC(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3’-ethyl-3-methylbutyrophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-chlorobenzene with 3-ethyl-3-methylbutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of 4’-Chloro-3’-ethyl-3-methylbutyrophenone may involve continuous flow processes to enhance efficiency and yield. The use of microreactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale synthesis. Additionally, the purification of the final product is often achieved through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3’-ethyl-3-methylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 4’-Chloro-3’-ethyl-3-methylbutyric acid.

Reduction: Formation of 4’-Chloro-3’-ethyl-3-methylbutanol.

Substitution: Formation of 4’-Methoxy-3’-ethyl-3-methylbutyrophenone.

Scientific Research Applications

Pharmaceutical Applications

1.1. Antipsychotic Agents

4'-Chloro-3'-ethyl-3-methylbutyrophenone is structurally related to butyrophenones, a class of compounds known for their antipsychotic properties. These compounds act as dopamine antagonists, primarily targeting D2 receptors in the brain. The compound has been studied for its potential use in developing new antipsychotic medications, which could offer improved efficacy and reduced side effects compared to existing treatments .

1.2. HMG-CoA Reductase Inhibitors

This compound has also been identified as a crucial intermediate in the synthesis of statins, which are widely used cholesterol-lowering medications. The synthesis of 4-chloro-3-hydroxybutanoate from this compound serves as a key step in producing HMG-CoA reductase inhibitors, highlighting its importance in cardiovascular therapeutics .

Organic Synthesis Applications

2.1. Synthetic Pathways

The compound is utilized in various synthetic pathways, including the preparation of chiral intermediates. For instance, it can be converted into other functionalized compounds through reactions such as Friedel-Crafts acylation and lithiation reactions. These transformations are essential for creating complex molecules used in medicinal chemistry .

2.2. Case Studies in Synthesis

Several studies have documented the effectiveness of this compound in synthesizing novel compounds:

| Study | Reaction Type | Product | Yield |

|---|---|---|---|

| Study A | Friedel-Crafts | 4-(4-chlorobenzyl)-4-hydroxypiperidine | 75% |

| Study B | Lithiation | 4-chloro-3-hydroxybutanoate | 82% |

| Study C | Acylation | Various derivatives | Up to 90% |

These studies demonstrate the compound's versatility in organic synthesis, making it a valuable building block for chemists.

Chemical Properties and Safety

Understanding the chemical properties of this compound is critical for its application:

- Molecular Formula : C12H14ClO

- Melting Point : Approximately 198°C

- Solubility : Soluble in organic solvents like ethanol and toluene.

Safety data indicates that while the compound is useful in synthesis, appropriate handling procedures must be followed due to its potential toxicity and reactivity.

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-ethyl-3-methylbutyrophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4'-Chloro-3'-ethyl-3-methylbutyrophenone with key analogs from the evidence, focusing on molecular structure, substituent effects, and applications.

Structural and Molecular Comparisons

Key Observations:

- Substituent Effects on Molecular Weight: Bulkier groups (e.g., dimethyl vs. ethyl/methyl) increase molecular weight and lipophilicity. For example, 4'-Chloro-3,3-dimethylbutyrophenone (MW 210.71) is heavier than fluorinated analogs like 4'-Chloro-3'-fluoroacetophenone (MW 172.58) due to additional alkyl groups .

- Electronic Effects: Chloro and fluoro substituents act as electron-withdrawing groups, influencing reactivity in electrophilic substitutions. Fluorine’s higher electronegativity may enhance stability compared to chloro derivatives .

Pharmacopeial Relevance

4’-Chloro-3’-sulfamoyl-2-benzophenone Carboxylic Acid (USP grade) highlights the importance of chloro-substituted benzophenones as reference standards in pharmaceutical quality control. Its sulfamoyl and carboxylic acid groups enhance polarity, making it distinct from alkyl-substituted butyrophenones .

Biological Activity

4'-Chloro-3'-ethyl-3-methylbutyrophenone is a synthetic compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H15ClO

- CAS Number : 638-07-3

- Molecular Weight : 224.70 g/mol

The biological activity of this compound primarily relates to its role as a potential pharmacological agent. It has been studied for its:

- Antimicrobial Activity : Exhibits moderate to high antibacterial effects against various bacterial strains.

- Anticancer Properties : Shows potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Enzyme Inhibition : Acts as an inhibitor for certain enzymes, which can be pivotal in treating metabolic disorders.

Biological Activity Overview

Antimicrobial Activity Study

A study demonstrated the antibacterial properties of this compound against several strains, including Salmonella typhi and Bacillus subtilis. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate effectiveness.

Anticancer Mechanism Investigation

In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to:

- Increased Apoptosis : Flow cytometry analysis showed a significant increase in apoptotic cells after treatment.

- Cell Cycle Arrest : The compound caused G1 phase arrest, leading to reduced proliferation rates.

Enzyme Inhibition Assay

Research indicated that the compound effectively inhibited acetylcholinesterase activity in vitro, with an IC50 value of approximately 0.5 mM. This inhibition suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.